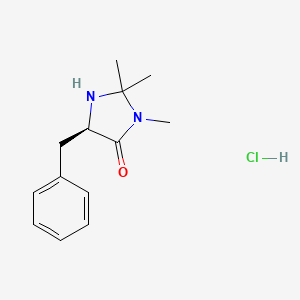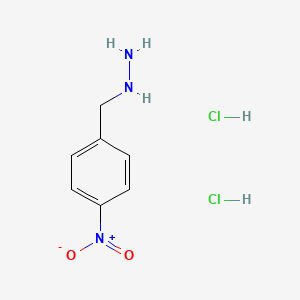
(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid” is a complex organic molecule. It is related to a class of compounds known as benzofuroxans . The São Paulo State University (UNESP), School of Pharmaceutical Sciences synthesized 22 new N-oxide-containing compounds and evaluated in vitro and in vivo antitubercular potential against M. tuberculosis .
Physical and Chemical Properties Analysis
The specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .科学的研究の応用
Applications in Environmental and Biological Systems
Although direct research specifically focused on (E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid is limited, insights into its potential applications can be inferred from studies on similar compounds and their behavior in environmental and biological systems. This analysis focuses on compounds with structural similarities or functionalities that could offer insights into the environmental fate, bioactivity, and potential applications of the compound .
Environmental Occurrence and Fate of Similar Compounds : Parabens, which share structural similarities to this compound, are widely used as preservatives and have been extensively studied for their environmental occurrence and fate. They are known to be persistent in aquatic environments and can undergo reactions leading to the formation of more stable and potentially toxic halogenated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Biological Activities and Therapeutic Potential : Phenolic acids, including caffeic acid and its derivatives, exhibit a range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects. These properties suggest potential therapeutic applications in managing various health conditions (Jiang, Lau, Hon, Mak, Woo, & Fung, 2005). Similarly, this compound could possess antioxidant and anti-inflammatory properties, warranting further research into its potential health benefits.
Toxicity and Environmental Impact of Analogous Compounds : Studies on bisphenol A (BPA) alternatives, which share functional group similarities with the compound of interest, indicate concerns about reproductive toxicity and endocrine disruption (den Braver-Sewradj, van Spronsen, & Hessel, 2020). These findings emphasize the importance of assessing the toxicity and environmental impact of this compound and similar compounds.
Elicitors in Plant Disease Resistance : Benzoic acid, structurally related to the compound , acts as an elicitor, activating chemical defenses in plants against pathogens. This suggests a potential application of this compound in agriculture, particularly in enhancing plant disease resistance and reducing reliance on chemical pesticides (Thakur & Sohal, 2013).
特性
IUPAC Name |
4-[[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-9-11-22-12-10-16)24-23-13-18-3-1-2-4-19(18)28-14-15-5-7-17(8-6-15)21(26)27/h1-13H,14H2,(H,24,25)(H,26,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLLMLUHJTAFR-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)
![1-methanesulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2846264.png)
![4-Methyl-6-[(quinolin-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2846266.png)
![2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine](/img/structure/B2846268.png)
![2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)
![N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2846270.png)
![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
![2-Benzyl-5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2846273.png)
![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)



